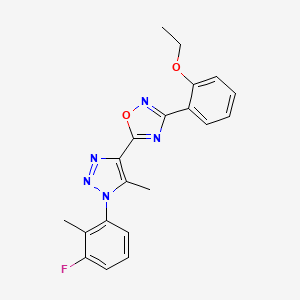

3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

The compound 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a substituted 1,2,3-triazole ring. Its structure includes:

- A 1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety at position 5, which introduces steric bulk and electron-withdrawing properties due to the fluorine atom.

This compound belongs to a class of molecules known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, as observed in structurally related 1,2,4-triazole and oxadiazole derivatives .

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-5-[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O2/c1-4-27-17-11-6-5-8-14(17)19-22-20(28-24-19)18-13(3)26(25-23-18)16-10-7-9-15(21)12(16)2/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJSAONMTVWHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the formation of the triazole ring followed by the construction of the oxadiazole core. Here is a general outline of the synthetic steps:

Formation of the Triazole Ring

Starting materials: 3-fluoro-2-methylphenyl hydrazine and 1-alkyne derivatives.

Reaction conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a suitable base like triethylamine, under inert atmosphere at room temperature.

Synthesis of the Oxadiazole Core

Starting materials: The triazole derivative obtained from the previous step and 2-ethoxybenzohydrazide.

Reaction conditions: Cyclization reaction in the presence of dehydrating agents like phosphorus oxychloride (POCl₃), at elevated temperatures (90-120°C) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This often includes:

Use of continuous flow reactors for consistent temperature control.

Scaling up the use of catalysts and reagents to handle larger quantities of starting materials.

Implementation of purification techniques such as recrystallization and chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: : Conversion into corresponding oxides under strong oxidizing conditions.

Reduction: : Conversion of nitro groups to amines using reducing agents like hydrogenation or metal hydrides.

Substitution: : Nucleophilic or electrophilic substitutions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution conditions: : Halogenation using N-bromosuccinimide (NBS) in presence of light or heat.

Major Products

Oxidation: : Formation of oxides and ketones.

Reduction: : Formation of primary and secondary amines.

Substitution: : Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The oxadiazole moiety is known for its potential anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds with similar scaffolds have demonstrated effectiveness against various cancer cell lines by inhibiting thymidylate synthase and histone deacetylases (HDAC) . The structural characteristics of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suggest it may interact with nucleic acids and proteins crucial for cell division.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against a variety of pathogens. The presence of the oxadiazole ring enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death . Such properties make it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a therapeutic potential for treating inflammatory diseases .

Material Science

Fluorescent Properties

Recent studies have explored the use of oxadiazole derivatives in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties. The incorporation of the triazole and oxadiazole units enhances the luminescent efficiency of materials used in electronic applications . This application is particularly relevant in the development of advanced display technologies.

Anticancer Studies

A series of compounds based on the oxadiazole structure were synthesized and evaluated for their anticancer efficacy against glioblastoma cell lines. In vitro assays indicated significant cytotoxic effects, with some derivatives demonstrating the ability to induce apoptosis in cancer cells .

Antimicrobial Studies

In a comparative study, various oxadiazole derivatives were tested against common bacterial strains. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency, suggesting a pathway for developing novel antibiotics .

Mechanism of Action

The biological activity of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is primarily due to its ability to interact with specific molecular targets, often proteins or nucleic acids. The compound's mechanism of action includes:

Binding to enzyme active sites, inhibiting or modulating their activity.

Intercalating with DNA, affecting replication and transcription processes.

Interacting with cell membrane components, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Impact on Lipophilicity :

- The 2-ethoxyphenyl group in the target compound likely increases solubility compared to chlorophenyl analogs (e.g., 2-chlorophenyl in ), but reduces it relative to methoxyphenyl derivatives (e.g., 3-methoxyphenyl in ).

- Fluorine atoms (e.g., in 3-fluoro-2-methylphenyl) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Bioactivity Trends :

Crystallographic and Conformational Analysis

Isostructural analogs (e.g., compounds 4 and 5 in ) reveal:

- Planar Conformations : The oxadiazole and triazole rings adopt near-planar arrangements, facilitating stacking interactions in crystal lattices.

- Halogen-Specific Packing : Fluorine and chlorine substituents induce subtle differences in crystal packing despite isostructurality .

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of precursors like substituted triazoles and oxadiazoles. Key steps include:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (N₂ or Ar) to ensure regioselectivity .

- Oxadiazole synthesis : Cyclization of acylhydrazides with carboxylic acid derivatives using POCl₃ or PCl₅ as dehydrating agents at 80–100°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization focuses on solvent choice (DMF for polar intermediates, toluene for non-polar steps), catalyst loading (0.5–2 mol% for CuI), and temperature control to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent patterns (e.g., ethoxyphenyl protons at δ 1.2–1.4 ppm for -OCH₂CH₃) and confirm regiochemistry of triazole/oxadiazole rings .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₁₇F₃N₆O₂: 430.14) .

- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching in oxadiazole) and 3100–3200 cm⁻¹ (aromatic C-H) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with target proteins (e.g., 14-α-demethylase in antifungal studies). Docking scores (ΔG < -8 kcal/mol) suggest strong binding to hydrophobic pockets .

- QSAR Models : Hammett constants (σ) of substituents (e.g., 3-fluoro-2-methylphenyl) correlate with logP values (2.5–3.2) and IC₅₀ data in enzyme inhibition assays .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., His310 in kinase targets) .

Q. What strategies resolve contradictions in reported biological activity data?

- Cross-assay validation : Compare results from enzymatic assays (e.g., fluorometric protease tests) with cell-based viability assays (MTT or resazurin) to distinguish direct inhibition from cytotoxicity .

- Structural analysis : Single-crystal X-ray diffraction (SHELXL-refined) clarifies stereochemical discrepancies, such as axial vs. equatorial orientation of the ethoxyphenyl group .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylated triazole derivatives) that may interfere with activity .

Q. How are reaction conditions optimized to improve synthetic yield and scalability?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for oxadiazole formation (>80% yield) compared to THF (<50%) .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for triazole-azide coupling, maintaining >90% yield .

- Flow chemistry : Continuous-flow reactors minimize intermediate degradation in multi-step sequences, achieving 70% overall yield at 10-g scale .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Crystal growth : Slow vapor diffusion (ether into DCM solution) produces diffraction-quality crystals. SHELXL refinement resolves disorder in flexible ethoxy groups .

- Twinned data : Integration of overlapping reflections (HKL-2000) and twin law application (SHELXL TWIN command) improve R-factor convergence (<0.05) .

Q. How are pKa and solubility profiles determined experimentally?

- Potentiometric titration : Using tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol, the compound’s pKa is calculated from half-neutralization potentials (HNP = 245 mV, pKa ≈ 8.2) .

- HPLC solubility : Reverse-phase C18 columns quantify solubility in PBS (pH 7.4) as 12.5 µg/mL, correlating with logD (2.8) from shake-flask assays .

Q. What mechanistic studies elucidate the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.